molecular formula C20H21N3O2S B13381937 N-(2,6-dimethylphenyl)-2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide

N-(2,6-dimethylphenyl)-2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide

Cat. No.: B13381937
M. Wt: 367.5 g/mol
InChI Key: RSVCNSSIEDEDGB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an acetamide group, and substituted phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide typically involves the reaction of 2,6-dimethylaniline with 4-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with acetic anhydride to yield the target compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nitric acid, halogens (chlorine, bromine); reactions are conducted under controlled temperatures to prevent over-substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,6-dimethylphenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide
  • **N-(2,6-dimethylphenyl)-2-{2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide
  • **N-(2,6-dimethylphenyl)-2-{2-[(4-nitrophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide stands out due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of methyl groups can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C20H21N3O2S/c1-12-7-9-15(10-8-12)21-20-23-19(25)16(26-20)11-17(24)22-18-13(2)5-4-6-14(18)3/h4-10,16H,11H2,1-3H3,(H,22,24)(H,21,23,25)

InChI Key

RSVCNSSIEDEDGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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